5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile
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Overview
Description
5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile is an organic compound that features a cyano group, a fluoropentyl chain, and a fluorobenzonitrile core
Preparation Methods
The synthesis of 5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile typically involves multiple steps. One common method starts with the preparation of 2,5-difluorobenzaldehyde, which undergoes a series of reactions to introduce the cyano and amino groups. The synthetic route may include the following steps:
Formation of the intermediate: 2,5-difluorobenzaldehyde is reacted with hydroxylamine hydrochloride and triethylamine in dichloromethane to form an oxime intermediate.
Conversion to nitrile: The oxime intermediate is then treated with phosphorus oxychloride in N,N-dimethylformamide to form the corresponding nitrile.
Introduction of the fluoropentyl chain: The nitrile is reacted with 5-fluoropentylamine in the presence of a suitable catalyst to form the final product.
Chemical Reactions Analysis
5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Scientific Research Applications
5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile involves its interaction with specific molecular targets. The cyano and fluorine groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile can be compared with similar compounds such as:
2-Amino-5-fluorobenzonitrile: This compound has a similar core structure but lacks the fluoropentyl chain.
3-Cyano-4-fluoroaniline: This compound has a cyano group and a fluorine atom but differs in the position of the substituents.
2-Fluorobenzonitrile: This compound has a simpler structure with only a fluorine atom and a nitrile group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(3-cyano-4-fluorophenyl)-(5-fluoropentyl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3/c14-6-2-1-3-7-18(10-17)12-4-5-13(15)11(8-12)9-16/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONXTNCDSKIPDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCCCCF)C#N)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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